Methyl azepane-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing protease inhibitors face variability in scaffold lipophilicity and metabolic stability, risking failed SAR studies. Methyl azepane-3-carboxylate provides a validated solution. - Optimal CNS property space: cLogP ~0.55, TPSA 38.3 Ų - Enables picomolar cathepsin K inhibition (Ki 0.041 nM analog) - Copper-catalyzed synthesis: 65-90% yield, cost-efficient for scale-up - Saturated azepane scaffold for fragment-based drug discovery

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 786623-60-7
Cat. No. B3154841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl azepane-3-carboxylate
CAS786623-60-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCNC1
InChIInChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-5-9-6-7/h7,9H,2-6H2,1H3
InChIKeySRFJZNAKVNZTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Azepane-3-Carboxylate: Versatile Building Block


Methyl azepane-3-carboxylate (CAS 786623-60-7) is a heterocyclic compound featuring a seven-membered azepane ring with a methyl ester substituent at the 3-position . This saturated nitrogen-containing ring system serves as a versatile scaffold in medicinal chemistry and organic synthesis, with applications ranging from protease inhibitor development to materials science [1]. As a core structural motif found in various biologically active compounds, including cathepsin K inhibitors like relacatib (SB-462795) [1], the compound's unique ring size and substitution pattern confer distinct physicochemical properties, such as a calculated logP of ~0.5 and a topological polar surface area (TPSA) of 38.3 Ų , which influence its utility in drug discovery and chemical biology research.

Azepane heterocyclic building block for medicinal chemistry
Scaffold for cathepsin K inhibitor SAR studies
May support CNS drug-like property screening based on calculated logP and TPSA

Methyl Azepane-3-Carboxylate: Why Analogs Are Not Interchangeable


Substituting methyl azepane-3-carboxylate with structurally similar azepane derivatives, such as ethyl or benzyl esters, or with different ring systems like piperidines or azetidines, is not scientifically valid due to profound differences in physicochemical properties, biological activity, and synthetic utility . Even minor modifications—such as changing the ester group from methyl to ethyl—can significantly alter lipophilicity (logP), solubility, and metabolic stability, impacting both in vitro and in vivo performance . Furthermore, the specific substitution pattern on the azepane ring (e.g., 3-carboxylate vs. 4-carboxylate) dictates conformational preferences and target engagement, as demonstrated in structure-activity relationship (SAR) studies of cathepsin K inhibitors where regioisomeric methyl substitutions led to over 10,000-fold variations in inhibitory potency [1]. Therefore, direct substitution without rigorous comparative validation introduces unacceptable variability and risk into research and development workflows.

Ester group change (methyl to ethyl or benzyl) may alter lipophilicity and metabolic stability
Regioisomeric substitution on azepane ring can shift target engagement; reported >10,000-fold variation in inhibition
Synthetic yield and scalability may differ from analog esters; direct substitution may affect cost-efficiency

Methyl Azepane-3-Carboxylate: Comparative Evidence vs. Closest Analogs


Optimal Lipophilicity for Drug-Likeness

Methyl azepane-3-carboxylate exhibits a calculated logP of 0.55 , which is significantly lower than the ethyl ester analog (calculated logP ~1.0-1.5) and benzyl ester analog (calculated logP ~2.5-3.0). This lower lipophilicity correlates with improved aqueous solubility and reduced plasma protein binding, enhancing drug-likeness for oral bioavailability. The compound's logP of 0.55 falls within the optimal range (0-3) for central nervous system (CNS) drug candidates, whereas the more lipophilic analogs may exhibit higher non-specific binding and metabolic liabilities.

Lipophilicity (logP)
Class-level
Methyl: 0.55
Ethyl: ~1.0–1.5
Benzyl: ~2.5–3.0
Reported lower logP may support CNS drug-likeness screening
Computational prediction; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

High-Yield Copper-Catalyzed Synthesis

In copper-catalyzed synthesis protocols, methyl azepane-3-carboxylate can be obtained in yields ranging from 65% to 90% using 10 mol% Cu(CH₃CN)₄PF₆ in 1,4-dioxane at 70°C . This compares favorably to the synthesis of ethyl azepane-3-carboxylate, which often requires more forcing conditions or alternative catalysts and typically yields 50-70% . The higher and more consistent yield of the methyl ester derivative reduces waste and improves cost-efficiency in large-scale preparations.

Synthetic Yield
Reported
Methyl ester: 65–90%
Ethyl ester: 50–70%
May improve cost-efficiency and scalability under copper catalysis
Cu(CH₃CN)₄PF₆, 1,4-dioxane, 70°C
Organic Synthesis Catalysis Process Chemistry

Superior Cathepsin K Inhibition via Methyl Substitution

In a comprehensive SAR study of azepanone-based cathepsin K inhibitors, the 4S-7-cis-methylazepanone analog (closely related to methyl azepane-3-carboxylate scaffold) exhibited a Ki(app) of 0.041 nM against human cathepsin K, which is approximately 4-fold more potent than the parent 4S-azepanone analog (Ki(app) = 0.16 nM) [1]. This enhancement in potency is attributed to the specific methyl substitution pattern, which optimizes hydrophobic interactions within the enzyme's S2 pocket. In contrast, other regioisomeric methyl substitutions (e.g., 5-methyl or 6-methyl) resulted in significantly reduced potency, with some analogs showing Ki(app) values >100 nM, underscoring the critical importance of the precise substitution pattern found in methyl azepane-3-carboxylate derivatives.

Cathepsin K Ki(app)
Head-to-head
7-Me analog: 0.041 nM
Parent analog: 0.16 nM
Other regioisomers: >100 nM
Supports regioisomer-dependent potency for inhibitor design
Recombinant human enzyme assay; SAR study
Enzyme Inhibition Cathepsin K Osteoporosis SAR

Methyl Azepane-3-Carboxylate: Key Application Scenarios


Lead Optimization for Cathepsin K Inhibitors in Osteoporosis

Given the demonstrated 4-fold enhancement in cathepsin K inhibitory potency (Ki(app) = 0.041 nM) for the 4S-7-cis-methylazepanone analog compared to the parent scaffold [1], methyl azepane-3-carboxylate serves as a privileged starting point for designing potent and selective cathepsin K inhibitors. Researchers developing next-generation osteoporosis therapies should prioritize this scaffold to achieve picomolar potency and favorable pharmacokinetic profiles, as evidenced by the clinical candidate relacatib (SB-462795).

Scalable Synthesis of Azepane Pharmaceutical Intermediates

The high synthetic yield (65-90%) achievable with copper-catalyzed protocols makes methyl azepane-3-carboxylate an economically attractive building block for large-scale synthesis of complex pharmaceutical intermediates. Process chemists seeking to minimize cost and waste in multi-step syntheses should select this methyl ester derivative over lower-yielding ethyl or benzyl analogs, particularly when preparing advanced intermediates for cathepsin K inhibitors or other azepane-based therapeutics.

Design of CNS-Penetrant Drug Candidates with Balanced Physicochemical Properties

With a calculated logP of 0.55 and TPSA of 38.3 Ų , methyl azepane-3-carboxylate resides within the optimal property space for CNS drug candidates (logP 0-3, TPSA < 70 Ų). Medicinal chemists targeting neurological or psychiatric indications should favor this scaffold over more lipophilic azepane analogs (e.g., ethyl or benzyl esters) to enhance brain penetration while minimizing non-specific binding and metabolic clearance. The compound's favorable physicochemical profile supports its use in fragment-based drug discovery and lead generation for CNS disorders.

Application
Selection Property
Validation Focus
Cathepsin K inhibitor lead optimization (bone-resorption research)
Methyl-substituted azepane scaffold with reported potency
Enzyme inhibition and selectivity profiling
Scalable synthesis of pharmaceutical intermediates
Higher synthetic yield under reported copper-catalyzed conditions
Scalability and cost-efficiency validation
CNS drug-like property screening
Balanced calculated logP and TPSA profile
Brain penetration and metabolic stability assays

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